thermodynamic properties of 13C-labeled carbon monoxide
thermodynamic properties of 13C-labeled carbon monoxide
The following technical guide details the thermodynamic properties, isotope effects, and application protocols for
Thermodynamic Properties of -Labeled Carbon Monoxide: A Technical Guide
Executive Summary: The Thermodynamic Advantage
Carbon monoxide labeled with Carbon-13 (
This guide moves beyond basic physical constants to explore the causality of these differences—specifically how mass substitution alters the vibrational Zero Point Energy (ZPE), leading to measurable shifts in vapor pressure, rotational constants, and magnetic resonance properties. Understanding these parameters is essential for optimizing cryogenic separation processes and maximizing polarization levels in clinical imaging applications.
Fundamental Isotope Effects
The thermodynamic divergence between
Spectroscopic Constants & Statistical Thermodynamics
The shift in reduced mass (
Table 1: Comparative Spectroscopic Constants
| Parameter | Symbol | Physical Implication | ||
| Reduced Mass | 6.856 u | 7.172 u | ~4.6% increase in effective mass inertia.[1] | |
| Rotational Constant | 1.922 cm | 1.838 cm | Lower energy spacing between rotational states ( | |
| Vibrational Freq. | 2169.8 cm | 2121.6 cm | -48.2 cm | |
| Zero Point Energy | 1084.9 cm | 1060.8 cm |
Technical Insight: The lower Zero Point Energy (ZPE) of
means it requires more energy to transition from the liquid phase to the gas phase compared to. This results in a lower vapor pressure for the heavier isotope, a phenomenon known as the Normal Vapor Pressure Isotope Effect (VPIE).
Bulk Thermodynamic Properties
Phase Equilibria & Separation Factors
The industrial production of
At the boiling point of natural CO (81.6 K), the separation factor is approximately 1.0069 .[2] This small deviation from unity necessitates columns with hundreds of theoretical plates for high enrichment (>99%).
Table 2: Bulk Thermodynamic Comparison
| Property | Operational Note | ||
| Boiling Point (1 atm) | 81.6 K (-191.5 °C) | ~81.7 K | |
| Triple Point | 68.16 K | ~68.2 K | Avoid operation near 68 K to prevent solid formation in condensers. |
| Critical Temperature | 132.85 K | ~132.5 K | Critical region is irrelevant for standard cryogenic distillation. |
| Nuclear Spin ( | 0 (Silent) | 1/2 (NMR Active) | Basis for hyperpolarization and metabolic tracing. |
Hyperpolarization Thermodynamics
In Dynamic Nuclear Polarization (DNP), the thermodynamic goal is to transfer the high electron spin polarization (at ~1 K and 3-5 T) to the
-
Thermal Equilibrium Polarization (
): At 300 K / 3 T, (negligible). -
Hyperpolarized State: At 1.2 K / 3.35 T, electron polarization approaches 100%. Through microwave irradiation, this order is transferred to
, achieving nuclear polarizations of >30%. -
Relaxation (
): The thermodynamic decay of this hyperpolarized state back to equilibrium is governed by the spin-lattice relaxation time ( ). For , the lack of a quadrupolar moment (unlike ) and low chemical shift anisotropy leads to exceptionally long values (20–60 seconds in vivo), making it an ideal metabolic probe.
Experimental Protocols
Protocol 1: Cryogenic Enrichment Monitoring
Objective: Maintain high enrichment efficiency in a fractional distillation column by monitoring the thermodynamic separation front.
Mechanism: Since
Workflow:
-
Feed: Introduce natural abundance CO (1.1%
) into the column mid-point. -
Equilibration: Operate at Total Reflux for 24-48 hours.
-
Thermodynamic Check: Monitor the temperature gradient. A stable
of ~0.1 K between top and bottom indicates established separation.
-
-
Withdrawal:
-
Top (Waste): Withdraw vapor at a rate matching the
feed mass balance. -
Bottom (Product): Withdraw liquid
.
-
-
Validation: Analyze the bottom stream via IR spectroscopy (see Protocol 2).
Figure 1: Cryogenic distillation workflow exploiting the Vapor Pressure Isotope Effect (VPIE).
Protocol 2: Quality Control via IR Spectroscopy
Objective: Quantify
Thermodynamic Basis: The harmonic oscillator approximation predicts a frequency shift proportional to the square root of the reduced mass ratio.
Step-by-Step Methodology:
-
Sample Prep: Dilute the
gas sample in dry (1:100 ratio) to prevent detector saturation. -
Cell Loading: Transfer to a 10 cm gas cell with CaF
windows. -
Acquisition:
-
Scan Range: 2000–2250 cm
. -
Resolution: 0.5 cm
(essential to resolve rotational fine structure).
-
-
Analysis:
-
Locate the
band center at 2143 cm (P/R branch center). -
Locate the
band center at 2096 cm (shifted by ~47 cm ). -
Note: The band centers differ slightly from
due to anharmonicity corrections.
-
-
Calculation: Integrate the area under the P and R branches for both isotopologues.
Figure 2: Spectroscopic workflow for isotope quantification based on vibrational frequency shifts.
References
-
NIST Mass Spectrometry Data Center. Carbon Monoxide: Gas Phase Thermochemistry data. NIST Chemistry WebBook, SRD 69. [Link]
-
Mills, I. M. Vibration-Rotation Spectroscopy of Carbon Monoxide. Journal of Chemical Physics. [Link]
-
Ardenkjaer-Larsen, J. H., et al. Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS, 2003. [Link]
- Johns, T. F.Vapor Pressure Isotope Effects.
